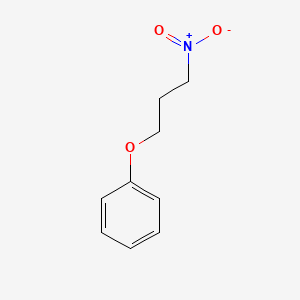
3-Phenoxy-1-nitropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenoxy-1-nitropropane: is an organic compound that belongs to the class of nitroalkanes It is characterized by the presence of a nitro group (-NO2) attached to a propane chain, which is further substituted with a phenoxy group (-O-C6H5)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution Reaction: One common method for synthesizing 3-Phenoxy-1-nitropropane involves the nucleophilic substitution of 3-bromopropane with phenol in the presence of a base.
Industrial Production Methods: Industrially, this compound can be produced by the vapor-phase nitration of propane, followed by the reaction with phenol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Phenoxy-1-nitropropane can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine derivatives.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 3-phenoxy-1-aminopropane.
Substitution: Various substituted phenoxy derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 3-Phenoxy-1-nitropropane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: It is used in studies related to enzyme inhibition and metabolic pathways involving nitroalkanes.
Industry:
Chemical Manufacturing: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenoxy-1-nitropropane involves its interaction with biological molecules through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. These interactions can inhibit enzyme activity or alter metabolic pathways, making it useful in biochemical research .
Comparaison Avec Des Composés Similaires
1-Nitropropane: Similar in structure but lacks the phenoxy group, making it less versatile in terms of functionalization.
2-Nitropropane: An isomer with different reactivity and applications.
3-Nitropropionate: Naturally occurring compound with similar nitro functionality but different biological activity.
Uniqueness: 3-Phenoxy-1-nitropropane is unique due to the presence of both a nitro group and a phenoxy group, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a valuable compound in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-nitropropoxybenzene |
InChI |
InChI=1S/C9H11NO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
Clé InChI |
ZYGWEHWGPLARBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



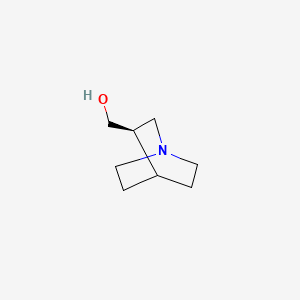
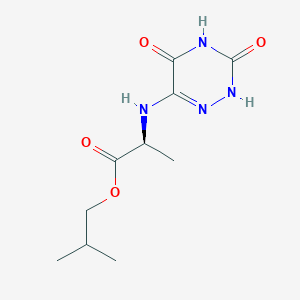
![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)
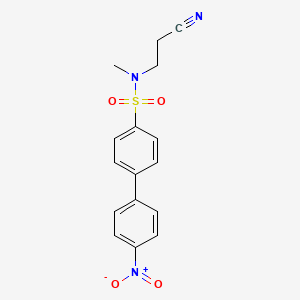
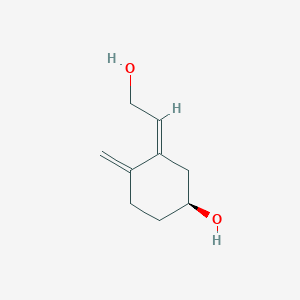
![N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
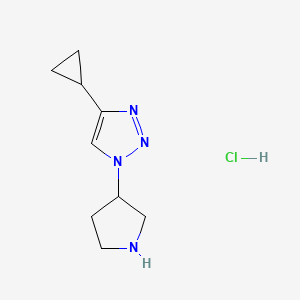
![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
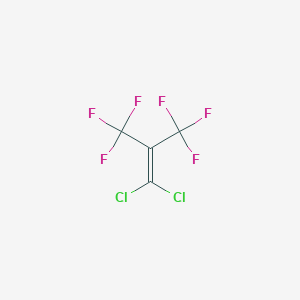
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
